molecular formula C22H20IN3O3 B15346396 2-Ethoxy-6-nitro-9-(4-pyridylmethyl)acridine methyliodide CAS No. 56435-37-1

2-Ethoxy-6-nitro-9-(4-pyridylmethyl)acridine methyliodide

Cat. No.: B15346396
CAS No.: 56435-37-1
M. Wt: 501.3 g/mol
InChI Key: MADNRJDFDLGMDH-UHFFFAOYSA-M
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Description

2-Ethoxy-6-nitro-9-(4-pyridylmethyl)acridine methyliodide (CAS 56435-37-1) is a synthetic acridine derivative supplied for research use. Acridine derivatives are a class of compounds of considerable pharmaceutical interest, extensively investigated as potential anti-cancer agents . The planar aromatic structure of the acridine ring system allows these molecules to interact with DNA via intercalation, a mechanism where the compound inserts itself between DNA base pairs . This interaction can disrupt DNA replication and transcription, and inhibit key enzymes like topoisomerases, making such compounds a compelling focus for oncology and molecular biology research . The structural features of this compound—including the acridine core, ethoxy and nitro substituents, and the charged quaternary ammonium group from the methyliodide—are characteristic of molecules studied for their cytotoxic activity. Nitro-aromatic compounds are known to undergo enzymatic reduction in biological systems, which can be involved in their mechanism of action or sometimes contribute to their toxicity . This product is intended for use in controlled laboratory research to explore these and other biochemical mechanisms. Applications & Research Value: This compound is suited for in vitro studies investigating the biological activity of acridine derivatives. Potential research directions include: studies on DNA-intercalating agents, screening for cytotoxic activity against various cancer cell lines, and as a building block for the synthesis of more complex therapeutic candidates. This product is labeled with the statement "For Research Use Only" (RUO). It is strictly for use in laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

56435-37-1

Molecular Formula

C22H20IN3O3

Molecular Weight

501.3 g/mol

IUPAC Name

2-ethoxy-10-methyl-6-nitro-9-(pyridin-4-ylmethyl)acridin-10-ium;iodide

InChI

InChI=1S/C22H20N3O3.HI/c1-3-28-17-5-7-21-20(14-17)19(12-15-8-10-23-11-9-15)18-6-4-16(25(26)27)13-22(18)24(21)2;/h4-11,13-14H,3,12H2,1-2H3;1H/q+1;/p-1

InChI Key

MADNRJDFDLGMDH-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=C2C=C1)C)CC4=CC=NC=C4.[I-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Comparison of Acridine-Based Compounds

Compound Name Substituents (Position) Molecular Weight Key Functional Groups
2-Ethoxy-6-nitro-9-(4-pyridylmethyl)acridine methyliodide Ethoxy (2), Nitro (6), 4-Pyridylmethyl (9) 443.48 (estimated) Quaternary ammonium, aromatic nitro
Acridine,2-ethoxy-6-nitro-9-[(3-phenyl-1H-1,2,4-triazol-5-yl)thio] (CAS 103674-91-5) Ethoxy (2), Nitro (6), Triazolylthio (9) 443.48 Thioether, triazole
10-Methylacridinium derivatives (e.g., 3b–3f) Varied imino, nitroso, hydrazone groups (positions 9–10) ~300–400 Imino-N-carbothioate, nitrosoimine

Key Observations :

  • Substituent Diversity: The target compound’s 4-pyridylmethyl group distinguishes it from analogues with triazolylthio or hydrazone substituents.
  • In contrast, carbazole-based organonitrogen compounds (e.g., carbazole itself) lack this substituent, leading to weaker inhibition in hydrotreatment processes compared to acridine derivatives .

Functional and Reactivity Comparisons

Table 2: Inhibition Effects in Hydrotreatment Processes

Compound Type Inhibition Strength (HDA of Phenanthrene) HDN Extent (Hydrodenitrogenation) Key Mechanism
Acridine derivatives Strong inhibition (e.g., 70% reduction) Low HDN Competitive adsorption on NiMo/Al₂O₃ catalysts
Carbazole Moderate inhibition (~50% reduction) High HDN Weaker adsorption affinity
Pyridylmethyl-substituted acridinium salts (e.g., target compound) Not directly studied; predicted strong inhibition Likely low HDN Enhanced adsorption via pyridyl-N and quaternary ammonium

Insights :

  • Compared to carbazole, acridine derivatives exhibit lower hydrodenitrogenation (HDN) efficiency, likely due to stronger binding to the catalyst surface, slowing nitrogen removal .

Physicochemical Properties

Table 3: Predicted Collision Cross Section (CCS) Comparison

Compound Adduct Predicted CCS (Ų)
Target compound (theoretical) [M+H]+ ~177–194
Acridine,2-ethoxy-6-nitro-9-[(1H-1,2,4-triazol-3-ylthio)] [M+H]+ 177.9

Note: The triazolylthio analogue () shares similar CCS values with the target compound, suggesting comparable molecular compactness and ionization behavior.

Preparation Methods

Synthetic Pathway Design

Core Acridine Functionalization

The acridine core serves as the foundational scaffold for subsequent modifications. Initial synthesis typically begins with halogenated acridine precursors, such as 6,9-dichloro-2-methoxyacridine, to facilitate regioselective substitutions.

Ethoxy Group Introduction :
The ethoxy moiety is installed via nucleophilic aromatic substitution (SNAr). Sodium ethoxide (NaOEt) in anhydrous ethanol under reflux (80–100°C, 12–24 h) displaces the chloro group at the C2 position. Kinetic control ensures selectivity over competing sites.

Nitration at C6 :
Nitration employs a mixed acid system (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C to prevent over-nitration. The electron-deficient acridine ring directs electrophilic attack to the C6 position, yielding 6-nitro-2-ethoxyacridine. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates.

Pyridylmethyl Side-Chain Incorporation

Alkylation at C9 :
9-(4-Pyridylmethyl)acridine is synthesized via Friedel-Crafts alkylation. 4-Picolyl chloride reacts with the acridine derivative in dichloromethane (DCM) using aluminum trichloride (AlCl₃) as a Lewis catalyst (0°C to room temperature, 6 h). The reaction mixture is quenched with ice-water, and the product is extracted with DCM.

Quaternization with Methyl Iodide :
Methyl iodide (CH₃I) in dimethylformamide (DMF) at 60°C for 4 h converts the pyridyl nitrogen into a quaternary ammonium center. This step enhances solubility and stabilizes the cationic species, critical for subsequent applications. The iodide counterion is retained through careful stoichiometric control.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Systematic optimization reveals that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for quaternization, while non-polar solvents (toluene) improve selectivity during alkylation. Catalytic systems such as AlCl₃ for alkylation and NaOEt for SNAr are preferred for their efficiency and cost-effectiveness.

Table 1: Alkylation Reaction Conditions
Parameter Optimal Value Impact on Yield
Solvent Dichloromethane 85–90%
Catalyst (AlCl₃) 1.2 equiv Max conversion
Temperature 0°C → RT Minimizes byproducts
Reaction Time 6 h Complete alkylation

Temperature and Pressure Effects

Elevated temperatures (70–125°C) accelerate transesterification and nitration but risk decomposition. Reduced pressure (400–760 mmHg) during solvent removal prevents thermal degradation of nitro intermediates.

Analytical Validation

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): Ethoxy protons appear as a quartet at δ 1.45 ppm (CH₃) and a triplet at δ 4.12 ppm (CH₂). Nitro-group deshielding shifts aromatic protons to δ 8.2–8.8 ppm.
  • ¹³C NMR : The quaternary carbon adjacent to the nitro group resonates at δ 150 ppm, while the pyridylmethyl carbons appear at δ 120–140 ppm.

Mass Spectrometry :
High-resolution electrospray ionization (HR-ESI-MS) confirms the molecular ion [M-I]⁺ at m/z 373.12 (calculated 373.14 for C₂₂H₂₀N₃O₃⁺).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) achieves baseline separation with a purity >98%. UV detection at 254 nm identifies trace impurities (<2%).

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions during nitration generate dinitro derivatives (<5%), mitigated by strict temperature control (0–5°C) and incremental HNO₃ addition.

Solvent Residues

Residual DMF in the final product is reduced to <0.01% via repeated washing with ethyl acetate and vacuum drying (40°C, 24 h).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic nitration, improving yield (92%) and reducing reaction time (2 h vs. 12 h batch).

Table 2: Batch vs. Flow Synthesis Comparison
Metric Batch Process Flow Process
Yield 85% 92%
Reaction Time 12 h 2 h
Byproduct Formation 5% 1.5%

Q & A

Q. 1.1. What are the key synthetic pathways for introducing the ethoxy and nitro substituents to the acridine core in this compound?

The ethoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) on a halogenated acridine precursor (e.g., 6,9-dichloro-2-methoxyacridine) using sodium ethoxide under reflux conditions. The nitro group is added through nitration, often employing mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Subsequent functionalization with 4-pyridylmethyl and methyliodide groups involves alkylation reactions, where intermediates like 9-(4-pyridylmethyl)acridine are quaternized with methyl iodide in polar aprotic solvents (e.g., DMF) .

Q. 1.2. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity (>98%).
  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethoxy at C2: δ ~4.5 ppm for CH₂; nitro at C6: deshielded aromatic protons).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-I]⁺ for methyliodide derivatives).
  • X-ray Crystallography : For unambiguous confirmation of the pyridylmethyl orientation and iodide counterion placement .

Advanced Research Questions

Q. 2.1. How does the nitro group influence the compound’s electronic properties and reactivity in photochemical studies?

The nitro group is a strong electron-withdrawing substituent, reducing the electron density of the acridine core. This enhances intersystem crossing (ISC) efficiency, making the compound a potential photosensitizer. Researchers can quantify this via:

  • UV-Vis Spectroscopy : Red-shifted absorption bands (e.g., λmax ~450 nm) compared to non-nitrated analogs.
  • Cyclic Voltammetry : Lower reduction potentials for the nitro group (-0.5 to -0.8 V vs. Ag/AgCl).
  • TD-DFT Calculations : To model charge-transfer transitions and predict excited-state behavior .

Q. 2.2. What methodological strategies resolve contradictions in DNA intercalation data for this compound?

Conflicting intercalation binding constants (e.g., from fluorescence quenching vs. viscosity measurements) may arise from competing binding modes (e.g., groove binding). To address this:

  • Competitive Displacement Assays : Use ethidium bromide or Hoechst 33258 to differentiate intercalation from minor-groove binding.
  • Molecular Dynamics Simulations : Model binding free energies and ligand-DNA hydrogen-bonding interactions.
  • Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes to confirm intercalation-driven binding .

Q. 2.3. How can researchers optimize reaction conditions for introducing the 4-pyridylmethyl group while minimizing byproducts?

Key variables include:

  • Solvent Choice : Use DMF or DMSO to stabilize the transition state in SN2 alkylation.
  • Temperature Control : Maintain 50–60°C to balance reaction rate and side reactions (e.g., over-alkylation).
  • Stoichiometry : Limit 4-(chloromethyl)pyridine to 1.2 equivalents relative to the acridine precursor.
  • Purification : Silica gel chromatography with gradient elution (hexane:EtOAc → 7:3) to isolate the target compound .

Methodological Challenges and Solutions

Q. 3.1. What experimental designs mitigate degradation of the methyliodide group during storage?

The methyliodide group is susceptible to hydrolysis. Solutions include:

  • Storage Conditions : Keep the compound in anhydrous DMSO or under inert gas (N₂/Ar) at -20°C.
  • Stability Assays : Periodic HPLC checks (e.g., every 2 weeks) to monitor iodide release.
  • Lyophilization : For long-term storage, lyophilize as a solid and protect from light .

Q. 3.2. How can researchers address low yields in the final quaternization step with methyl iodide?

Low yields often stem from incomplete alkylation or iodide displacement. Improve by:

  • Catalyst Use : Add a catalytic amount of KI to enhance reactivity via the Finkelstein reaction.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hrs conventional heating).
  • Workup Optimization : Precipitate the product by adding diethyl ether to the reaction mixture .

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